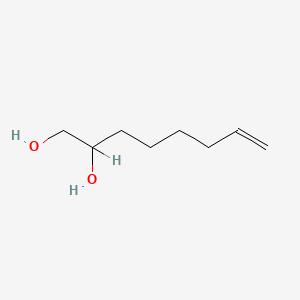

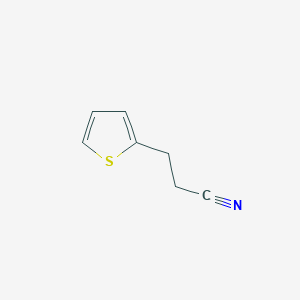

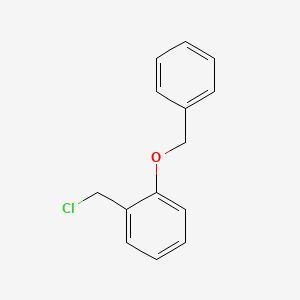

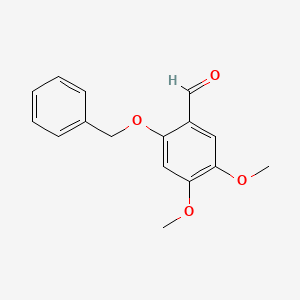

![molecular formula C8H6BrN3S B1269854 5-(4-Bromo-phényl)-4H-[1,2,4]triazole-3-thiol CAS No. 39631-33-9](/img/structure/B1269854.png)

5-(4-Bromo-phényl)-4H-[1,2,4]triazole-3-thiol

Vue d'ensemble

Description

5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol is a useful research compound. Its molecular formula is C8H6BrN3S and its molecular weight is 256.12 g/mol. The purity is usually 95%.

The exact mass of the compound 5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité antimicrobienne

Les dérivés du triazole ont été trouvés pour présenter une activité antimicrobienne significative . Ils peuvent inhiber la croissance de divers types de bactéries et de champignons, ce qui en fait des candidats potentiels pour le développement de nouveaux médicaments antimicrobiens .

Activité antivirale

Les triazoles présentent également des propriétés antivirales prometteuses . Ils peuvent interférer avec la réplication des virus, ce qui pourrait conduire au développement de médicaments antiviraux efficaces .

Activité antituberculeuse

Certains dérivés du triazole ont été trouvés pour avoir une activité antituberculeuse . Ils peuvent inhiber la croissance de Mycobacterium tuberculosis, la bactérie responsable de la tuberculose .

Activité anticancéreuse

Les triazoles et leurs dérivés ont été étudiés pour leurs effets anticancéreux potentiels . Ils peuvent inhiber la croissance des cellules cancéreuses et induire l'apoptose, ou mort cellulaire programmée .

Activité anticonvulsivante

Les dérivés du triazole ont été trouvés pour avoir une activité anticonvulsivante . Ils peuvent aider à contrôler les crises, ce qui en fait des candidats potentiels pour le développement de nouveaux médicaments anticonvulsivants .

Activité anti-inflammatoire et analgésique

Les triazoles ont été trouvés pour avoir des propriétés anti-inflammatoires et analgésiques . Ils peuvent réduire l'inflammation et soulager la douleur, ce qui pourrait conduire au développement de nouveaux médicaments anti-inflammatoires et analgésiques .

Activité antioxydante

Les triazoles peuvent agir comme antioxydants . Ils peuvent neutraliser les radicaux libres nocifs dans le corps, ce qui pourrait contribuer à prévenir diverses maladies associées au stress oxydatif .

Applications en science des matériaux

Les triazoles ont également trouvé des applications en science des matériaux . Leur structure unique facilite la formation d'une variété de liaisons non covalentes avec les enzymes et les récepteurs, induisant des activités biologiques à large spectre .

Orientations Futures

The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents . Compounds containing the 1,2,4-triazole ring in their structure have proven significant antibacterial activity . Therefore, further investigations on this scaffold to harness its optimum antibacterial potential could be a promising future direction .

Mécanisme D'action

Target of Action

Compounds containing the 1,2,4-triazole ring in their structure are known to exhibit multidirectional biological activity . They have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Mode of Action

The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Biochemical Pathways

1,2,4-triazoles have been associated with a wide range of applications as synthetic intermediates and promising pharmaceuticals .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines .

Result of Action

Compounds containing a triazole structure have been proven to have significant antibacterial activity .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including ph, temperature, and the presence of other substances .

Analyse Biochimique

Biochemical Properties

5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol plays a crucial role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit enzymes such as carbonic anhydrase and cholinesterase . The inhibition of these enzymes can lead to various therapeutic effects, including the reduction of intraocular pressure in glaucoma and the enhancement of cognitive function in neurodegenerative diseases. Additionally, 5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol interacts with proteins involved in cell signaling pathways, thereby modulating cellular responses to external stimuli .

Cellular Effects

The effects of 5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol on cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of kinases and phosphatases, which are key regulators of cell signaling . Furthermore, 5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol can affect gene expression by binding to transcription factors and altering their activity. This can lead to changes in the expression of genes involved in cell proliferation, apoptosis, and differentiation . Additionally, this compound impacts cellular metabolism by inhibiting enzymes involved in metabolic pathways, thereby affecting the production and utilization of energy within the cell .

Molecular Mechanism

The molecular mechanism of action of 5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol involves several key interactions at the molecular level. This compound binds to the active sites of enzymes, inhibiting their activity through competitive or non-competitive inhibition . For example, it can bind to the active site of carbonic anhydrase, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . Additionally, 5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol can interact with DNA and RNA, leading to changes in gene expression. This interaction can occur through direct binding to nucleic acids or through the modulation of transcription factors . The compound’s ability to inhibit or activate specific enzymes and transcription factors underlies its diverse biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time when exposed to light or heat . The degradation products may have different biological activities compared to the parent compound. Long-term exposure to 5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol in in vitro and in vivo studies has revealed that it can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis . These temporal effects are important considerations for the therapeutic use of this compound.

Dosage Effects in Animal Models

The effects of 5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and antimicrobial activities . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. These findings highlight the importance of determining the optimal dosage for therapeutic use to maximize benefits while minimizing adverse effects.

Metabolic Pathways

5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a key role in the oxidation of 5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol, leading to the formation of metabolites that can be further conjugated with glucuronic acid or sulfate . These metabolic reactions can affect the compound’s bioavailability and activity, influencing its therapeutic and toxic effects.

Transport and Distribution

The transport and distribution of 5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation . The distribution of 5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins . These factors determine the compound’s therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . For example, the presence of a nuclear localization signal can direct 5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol to the nucleus, where it can interact with DNA and transcription factors . The subcellular localization of this compound can influence its ability to modulate cellular processes and exert its biological effects.

Propriétés

IUPAC Name |

5-(4-bromophenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3S/c9-6-3-1-5(2-4-6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWHAVZKPVJXNCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=S)NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10357416 | |

| Record name | 5-(4-Bromophenyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39631-33-9 | |

| Record name | 5-(4-Bromophenyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10357416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-BROMOPHENYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

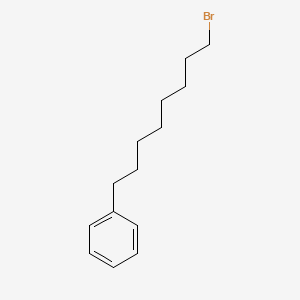

![5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1269784.png)